Chlorozinc(1+);1-methanidyl-2-methylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);1-methanidyl-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl chloride with zinc in the presence of a suitable solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often involve moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);1-methanidyl-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol derivatives.
Reduction: It can be reduced to form benzyl zinc compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include benzyl alcohol derivatives, benzyl zinc compounds, and substituted benzyl derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
Chlorozinc(1+);1-methanidyl-2-methylbenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceutical intermediates.
Medicine: It plays a role in drug development research for various diseases, including cancer, diabetes, and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chlorozinc(1+);1-methanidyl-2-methylbenzene exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to chlorozinc(1+);1-methanidyl-2-methylbenzene include:
- Benzylzinc chloride
- Methylzinc chloride
- Ethylzinc chloride
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and facilitate the formation of carbon-carbon bonds makes it particularly valuable in organic synthesis.
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVRUXTFONBAT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[CH2-].Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401679 | |
Record name | 2-Methylbenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-19-9 | |
Record name | 2-Methylbenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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